2-(3-methoxyphenyl)-7-(methylamino)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one
Description
Properties
IUPAC Name |
2-(3-methoxyphenyl)-7-(methylamino)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-15-13-8-16-14(19)12-7-11(17-18(12)13)9-4-3-5-10(6-9)20-2/h3-7,13,15H,8H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYUIVPCZBGWJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CNC(=O)C2=CC(=NN12)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenyl)-7-(methylamino)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step organic synthesis
-
Formation of the Pyrazolo[1,5-a]pyrazinone Core
Step 1: Cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions to form the pyrazolo[1,5-a]pyrazinone ring.
Step 2: Functionalization of the core with suitable protecting groups to facilitate further reactions.
Chemical Reactions Analysis
Reaction Conditions and Mechanisms
The synthesis requires precise control of reaction parameters:
-
Cyclization : Intramolecular cyclization of pyrazole derivatives to form the dihydropyrazolo core is temperature-dependent and may involve catalytic systems (e.g., ionic liquids or nanoparticles) .
-
Electron-withdrawing groups (EWGs) : Substituents on the aryl ring (e.g., trifluoromethyl) enhance reaction yields by stabilizing intermediates during cyclization .
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Solvent selection : Ethanol or other polar aprotic solvents are commonly used to facilitate condensation reactions .
Table 2: Key Reaction Parameters
| Parameter | Effect on Reaction | Example |
|---|---|---|
| Temperature | Accelerates cyclization | Heat (reflux) |
| Substituents | Increase yield via EWGs | Trifluoromethyl groups |
| Catalysts | Improve efficiency | Ionic liquids or nanoparticles |
Characterization Techniques
Structural confirmation relies on:
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NMR spectroscopy : Used to verify aromatic protons, methyl groups, and amine signals (e.g., singlets at δ 2.21–2.95 ppm for methyl groups) .
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Mass spectrometry : Confirms molecular weight (232.29 g/mol).
-
FT-IR : Identifies functional groups (e.g., –C=O at ~1681 cm⁻¹, –NH at ~3135 cm⁻¹) .
Functional Transformations
The compound undergoes diverse chemical modifications:
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Formylation : Position 3 can be functionalized using Vilsmeier-Haack conditions to introduce aldehyde groups .
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Amide coupling : Further substitution at the carboxamide position enables structural diversification (e.g., trifluorophenyl derivatives) .
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Oxidative cleavage : Vinyl groups may undergo diol formation followed by rupture to generate ketones .
Table 3: Functional Group Transformations
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that pyrazolo derivatives exhibit significant anticancer properties. The compound under discussion has shown promise in inhibiting tumor growth by targeting specific enzymes involved in cancer progression. For instance, compounds similar to this structure have been reported to inhibit thymidine phosphorylase, an enzyme linked to tumor growth and metastasis .
Case Study : A study conducted by Bera et al. synthesized a series of pyrazolo derivatives and evaluated their inhibitory activity against thymidine phosphorylase. The results demonstrated that modifications to the pyrazolo structure enhanced anticancer efficacy .
Anti-inflammatory Properties
Pyrazolo compounds have been recognized for their anti-inflammatory effects. The ability of this compound to modulate inflammatory pathways makes it a candidate for treating conditions related to chronic inflammation.
Research Insight : Pyrazolo derivatives have been shown to inhibit pro-inflammatory cytokines, suggesting their potential in managing diseases characterized by excessive inflammation .
Enzyme Inhibition
The compound exhibits potential as an enzyme inhibitor, particularly in the context of metabolic disorders. By selectively inhibiting certain enzymes, it can be utilized in drug design aimed at treating conditions like diabetes or obesity.
Mechanism of Action : The structural features of the compound allow it to interact with active sites on enzymes, effectively blocking their activity and altering metabolic pathways .
Synthesis and Structural Modifications
The synthesis of 2-(3-methoxyphenyl)-7-(methylamino)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one involves various chemical reactions that can be optimized for better yield and activity. Recent advancements in synthetic methods have improved the efficiency of producing such compounds with desired biological activities .
Biological Evaluation
Biological assays have been conducted to evaluate the pharmacological properties of this compound. These include cytotoxicity tests against various cancer cell lines and assessments of anti-inflammatory activity using animal models.
Mechanism of Action
The mechanism of action of 2-(3-methoxyphenyl)-7-(methylamino)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity, or interact with a receptor, modulating signal transduction pathways.
Comparison with Similar Compounds
Antiviral Activity and Prodrug Potential
Key Insights :
Anticancer Activity
Key Insights :
CNS Modulation: mGluR2/5 Targets
Biological Activity
The compound 2-(3-methoxyphenyl)-7-(methylamino)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is a member of the pyrazolo[1,5-a]pyrimidine family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a methoxy group and a methylamino group that contribute to its biological properties.
Recent studies indicate that compounds similar to this compound act as negative allosteric modulators of mGlu2 receptors. This modulation can influence various neurotransmitter systems and has implications for treating neurological disorders such as schizophrenia and anxiety disorders .
Anticancer Activity
Several studies have evaluated the anticancer properties of pyrazolo compounds. The following table summarizes key findings related to the cytotoxicity of related pyrazolo compounds against various cancer cell lines:
These findings suggest that the compound exhibits significant cytotoxic effects against breast cancer cell lines, indicating its potential as an anticancer agent.
Anti-inflammatory Properties
Research has also indicated that pyrazolo derivatives exhibit anti-inflammatory properties. The mechanism involves inhibition of pro-inflammatory cytokines and enzymes such as COX-2. This activity is crucial for developing treatments for inflammatory diseases .
Case Studies
-
Case Study on MCF-7 Cell Line :
In a study evaluating various pyrazolo compounds against the MCF-7 breast cancer cell line, this compound demonstrated an IC50 value comparable to established chemotherapeutics like Doxorubicin (IC50 = 71.8 µM), indicating its potential as an effective anticancer agent . -
Neuropharmacological Effects :
Another study highlighted the neuropharmacological effects of related pyrazolo compounds on mGlu2 receptors. The modulation of these receptors may provide therapeutic avenues for treating mood disorders and cognitive dysfunctions associated with schizophrenia .
Q & A
What are the established synthetic protocols for preparing 2-(3-methoxyphenyl)-7-(methylamino)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one?
Level: Basic
Answer:
The synthesis typically involves functionalization at position 7 of the pyrazolo[1,5-a]pyrazine core. A validated protocol includes:
- Cyclization : Reacting precursors (e.g., substituted pyrazoles) with methylamine derivatives under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile).
- Characterization : Elemental analysis (e.g., C: 61.65%, H: 4.38%, N: 27.65%) and HRMS (ESI) to confirm molecular weight (observed [M+H]+: 254.1039 vs. calculated 254.1042) .
- Purification : Column chromatography using gradient elution (hexane/ethyl acetate) to isolate the pure product.
How can researchers resolve discrepancies between calculated and observed elemental analysis data for this compound?
Level: Advanced
Answer:
Discrepancies often arise from incomplete purification or hygroscopicity. Methodological steps include:
- Repetitive Recrystallization : Use solvent systems like methanol/dichloromethane to improve purity .
- Microanalysis Validation : Cross-check with HRMS to confirm molecular integrity, as minor impurities (e.g., solvent residues) may skew elemental results .
- Thermogravimetric Analysis (TGA) : Assess thermal stability to identify adsorbed moisture or solvents .
What spectroscopic techniques are critical for confirming the structure of this compound?
Level: Basic
Answer:
A multi-technique approach is essential:
- NMR : and NMR to verify substituents (e.g., methoxyphenyl protons at δ 7.10–8.15 ppm, methylamino protons at δ 2.40–3.84 ppm) .
- X-ray Crystallography : Resolve dihedral angles and hydrogen bonding (e.g., triclinic crystal system, space group , -factor: 0.041) to validate stereochemistry .
- HRMS : Confirm molecular formula (e.g., [M+H]+ at 254.1039) .
How can synthetic yields be optimized for the methylamino functionalization step?
Level: Advanced
Answer:
Low yields in amination steps are common due to steric hindrance. Strategies include:
- Catalytic Additives : Use Lewis acids (e.g., ZnCl) to enhance nucleophilic substitution efficiency .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 4 hours) and improve regioselectivity .
- Temperature Gradients : Stepwise heating (e.g., 60°C → 100°C) to minimize side reactions .
What experimental designs are recommended for studying this compound’s conformational dynamics?
Level: Advanced
Answer:
- Variable-Temperature NMR : Track rotational barriers of the dihydropyrazine ring (e.g., coalescence temperature studies) .
- Molecular Dynamics Simulations : Compare with crystallographic data (e.g., , ) to model flexibility .
- Solvent Polarity Studies : Assess conformational changes in polar vs. nonpolar solvents via UV-Vis spectroscopy .
How should researchers address conflicting bioactivity data in preliminary assays?
Level: Advanced
Answer:
Contradictions may stem from assay conditions or impurities. Mitigation steps:
- Dose-Response Curves : Use ≥5 concentrations to establish EC/IC trends and validate reproducibility .
- HPLC Purity Checks : Ensure ≥95% purity (e.g., C18 column, 220 nm detection) before biological testing .
- Positive Controls : Include reference compounds (e.g., pyrazolo[1,5-a]pyrimidine derivatives) to calibrate assay sensitivity .
What are the best practices for storing this compound to ensure long-term stability?
Level: Basic
Answer:
- Desiccated Storage : Use amber vials with silica gel under inert gas (N/Ar) to prevent oxidation .
- Temperature : Store at –20°C for >6-month stability; avoid freeze-thaw cycles .
- Solvent Choice : Dissolve in anhydrous DMSO for biological assays (≤10 mM stock) .
How can computational methods complement experimental data for this compound?
Level: Advanced
Answer:
- DFT Calculations : Compare optimized geometries with X-ray data (e.g., bond lengths ±0.003 Å) to validate force fields .
- Docking Studies : Model interactions with biological targets (e.g., enzymes) using PyMOL or AutoDock .
- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., H-bonding, π-π stacking) from crystallographic data .
What safety protocols are critical during the synthesis of this compound?
Level: Basic
Answer:
- Waste Management : Segregate halogenated byproducts (e.g., from chlorophenyl intermediates) for licensed disposal .
- PPE : Use nitrile gloves, fume hoods, and explosion-proof equipment during methylamine handling .
- Emergency Neutralization : Prepare 5% acetic acid for base spills (e.g., BBr quench) .
How can researchers validate the biological relevance of structural analogs?
Level: Advanced
Answer:
- SAR Studies : Modify substituents (e.g., methoxy → hydroxy groups) and compare bioactivity .
- Crystallographic Overlays : Align analogs with the parent compound’s X-ray structure to identify critical pharmacophores .
- In Silico ADMET : Predict bioavailability and toxicity using tools like SwissADME .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
